Tigogenin
Overview
Description
Synthesis Analysis
Researchers have developed efficient methods for the synthesis of tigogenin and its derivatives. An effective one-pot synthesis approach for tigogenin saponins was reported, demonstrating significant simplification in the synthesis process and notable antitumor activities against human cancer cell lines (Gu et al., 2014). Another study focused on synthesizing tigogenin derivatives, highlighting their high antituberculosis activity, which was confirmed through NMR, IR spectroscopy, and mass spectrometry (Merlani et al., 2004).
Molecular Structure Analysis
The molecular structure of tigogenin and its derivatives plays a crucial role in their biological activities. Detailed structural analysis, including NMR and IR spectroscopy, helps in understanding the functional groups and stereochemistry that contribute to their activities. The synthesis and structural elucidation of tigogenin derivatives, such as isonicotinoylhydrazones, showcase the importance of precise molecular architecture for antituberculosis activity (Merlani et al., 2004).
Chemical Reactions and Properties
Tigogenin undergoes various chemical reactions to form derivatives with enhanced biological activities. For example, the synthesis of tigogenin neoglycosides through oxyamine neoglycosylation resulted in compounds with significant in vitro antitumor activities against several human cancer cell lines, illustrating the chemical versatility and potential of tigogenin as a lead compound for developing antitumor agents (Li et al., 2018).
Scientific Research Applications
Bone Marrow Stromal Cells Differentiation : Tigogenin can inhibit adipocytic differentiation and enhance osteoblastic differentiation in mouse bone marrow stromal cells, suggesting potential use in preventing osteoporosis and related disorders (Zhou et al., 2007).
Extraction and Purification Technologies : Research has focused on optimizing the extraction, isolation, and purification of tigogenin from various plants like Agave sisalana Perr.ex Engelm, indicating its industrial value (Zhang Meng-yu, 2011).
Identification in Yucca aloifolia : Tigogenin has been identified and isolated from the leaves of Yucca aloifolia, a plant cultivated in Iraq. This study emphasizes its role as a precursor in the synthesis of steroidal drugs (Ibrahem & Awad, 2013).
Cholesterol Absorption Inhibition : A synthetic saponin derived from tigogenin, CP-88,818 (beta-tigogenin cellobioside; tiqueside), has been shown to treat hypercholesterolemia by inhibiting the absorption of cholesterol (Harris et al., 1997).
Industrial Precursor for Steroidal Drugs : In China, tigogenin is used as an industrial precursor for the partial synthesis of steroidal drugs, extracted from Dioscorea and Agave species (Chen & Wu, 1994).
Antitumor Activity : Tigogenin neoglycosides have shown potential antitumor activities against various human cancer cell lines, suggesting its potential in cancer treatment (Li et al., 2018).
Antituberculosis Activity : Certain derivatives synthesized from tigogenin have shown high antituberculosis activity, highlighting its potential in developing new treatments for tuberculosis (Merlani et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-MFRNJXNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903920 | |
Record name | Tigogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tigogenin | |
CAS RN |
77-60-1 | |
Record name | Tigogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tigogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tigogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α,25R)-spirostan-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIGOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMU15RR44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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